Molecular weight and formula of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol
Molecular weight and formula of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol
Topic: Molecular weight and formula of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol Content Type: Technical Monograph / Research Guide Audience: Drug Discovery Chemists, Medicinal Chemists, and Process Scientists.[1][2][3][4]
[1][2][3][4]
Chemical Identity & Core Properties[1][2][3][5][6][7][8]
This section establishes the fundamental physicochemical descriptors for 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol . This molecule represents a "privileged scaffold" in medicinal chemistry, combining a polar pyrimidine core with a lipophilic cyclopropyl moiety and a basic piperidine side chain, often utilized in kinase inhibitor and GPCR ligand design.
Physicochemical Summary[3][4][5][8][9]
| Property | Value | Notes |
| IUPAC Name | 2-cyclopropyl-6-(piperidin-1-ylmethyl)pyrimidin-4-ol | Assumes N-linked piperidine (most common synthetic route).[1][2][3][4] |
| Molecular Formula | C₁₃H₁₉N₃O | Confirmed via atomic count (C13, H19, N3, O1). |
| Molecular Weight | 233.31 g/mol | Monoisotopic Mass: ~233.15 Da.[1] |
| Predicted LogP | 1.2 – 1.8 | Moderate lipophilicity; suitable for oral bioavailability. |
| pKa (Predicted) | Basic N: ~9.2Acidic OH: ~8.5 | Amphoteric nature due to basic piperidine and acidic enol/amide.[3][4] |
| Tautomerism | Enol (pyrimidinol) ⇌ Keto (pyrimidinone) | Exists predominantly as pyrimidin-4(3H)-one in solid state and neutral solution.[1][3][4] |
Structural Analysis
The molecule comprises three distinct pharmacophoric elements:
-
Pyrimidine Core: A hydrogen-bond acceptor/donor scaffold central to molecular recognition.[1][2][3]
-
2-Cyclopropyl Group: A metabolic stability motif.[1][2] Unlike isopropyl groups, the cyclopropyl ring resists CYP450 oxidation while maintaining steric bulk.[1]
-
6-Piperidinomethyl Arm: A solubilizing basic tail that can engage in ionic interactions (salt bridges) with protein residues (e.g., Asp/Glu in kinase pockets).[1][3][4]
Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is critical for docking studies and formulation. In the gas phase, the enol form (hydroxyl) may be stable, but in solution and crystal lattices, the keto-amine (pyrimidinone) tautomer dominates.[1][3][4]
Tautomeric Equilibrium Diagram
Caption: Proton shift between N3 and O4 drives the equilibrium. Drug design usually targets the keto form for hydrogen bonding.[1]
Synthetic Methodology
Protocol: Convergent Cyclization & Amination
Step 1: Synthesis of the Pyrimidine Core
Reagents: Cyclopropanecarboxamidine HCl, Ethyl 4-chloro-3-oxobutanoate, Sodium Ethoxide.[1][2] Mechanism: Condensation cyclization.
-
Preparation: Dissolve Cyclopropanecarboxamidine HCl (1.0 eq) in anhydrous Ethanol.
-
Base Addition: Add Sodium Ethoxide (2.5 eq) at 0°C to liberate the free amidine.
-
Cyclization: Dropwise add Ethyl 4-chloro-3-oxobutanoate (1.1 eq). The reaction is exothermic.
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Workup: Evaporate ethanol, neutralize with dilute HCl to pH ~6–7 to precipitate 2-cyclopropyl-6-(chloromethyl)pyrimidin-4-ol .
Step 2: Nucleophilic Substitution (Amination)
Reagents: Piperidine, Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).[1][3][4]
-
Setup: Suspend the chloromethyl intermediate (1.0 eq) in MeCN.
-
Nucleophile: Add Piperidine (1.2 eq) and K₂CO₃ (2.0 eq) to scavenge HCl.
-
Reaction: Stir at 60°C for 3 hours. Monitor by LC-MS (Target [M+H]+ = 234.15).[1][3][4]
-
Purification: Filter inorganic salts. Concentrate filtrate. Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH gradient).[3][4]
Synthetic Workflow Diagram
Caption: Two-step convergent synthesis minimizing side reactions and ensuring regiospecificity.
Analytical Characterization Profile
To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.
Mass Spectrometry (ESI-MS)[1][2][3][4]
-
Fragmentation Pattern:
¹H-NMR (DMSO-d₆, 400 MHz)
-
δ 12.0–12.5 ppm (br s, 1H): OH/NH of pyrimidinone (tautomeric proton).[3][4]
-
δ 6.10 ppm (s, 1H): Pyrimidine C5-H (singlet, characteristic of 4,6-disubstitution).[1][3][4]
Biological & Pharmacological Context[3][4][5][6][10][11][12][13]
Drug Discovery Applications
This molecule serves as a versatile fragment or intermediate in the development of:
-
Kinase Inhibitors: The pyrimidine hinge-binding motif is classical for ATP-competitive inhibitors (e.g., PI3K, mTOR).[1][3] The piperidine tail can extend into the solvent-exposed region to improve solubility.[1][2][3]
-
GPCR Antagonists: Specifically Histamine H4 or Chemokine receptors, where the basic amine mimics endogenous ligands.
-
Metabolic Stability: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups, often reducing clearance rates by blocking metabolic oxidation sites.[1]
Safety & Handling
-
Hazard: Likely an irritant (Skin/Eye).[3][4] The basic piperidine moiety suggests potential for skin sensitization.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidative degradation of the amine.[1][3][4]
References
-
PubChem Compound Summary. 2-Cyclopropyl-6-methylpyrimidin-4-amine (Analogous Scaffold).[1][2][3][4] National Center for Biotechnology Information. Available at: [Link][1][3][4]
-
Kiefer, K., et al. (2019).[5] New relevant pesticide transformation products in groundwater detected using target and suspect screening.[5] Water Research.[5] (Demonstrates stability and detection of cyclopropyl-pyrimidine metabolites). Available at: [Link]
-
Taylor, R. D., et al. (2014).[6] Rings in Drugs.[7][8][6] Journal of Medicinal Chemistry.[6] (Review of Piperidine and Pyrimidine frequency in FDA drugs). Available at: [Link][1][3][4]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[7] 5th Ed. Wiley. (Authoritative text on Pyrimidine synthesis and tautomerism). Available at: [Link][1][3][4]
Sources
- 1. Buy 2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | 2195951-73-4 [smolecule.com]
- 2. CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol [cymitquimica.com]
- 3. N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide | C24H31N5O2 | CID 145998143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(6-{1-[(R)-S-methanesulfonimidoyl]cyclopropyl}-2-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine | C20H24N6O2S | CID 162422441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. cas 2415471-49-5|| where to buy 4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine [english.chemenu.com]
- 8. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
